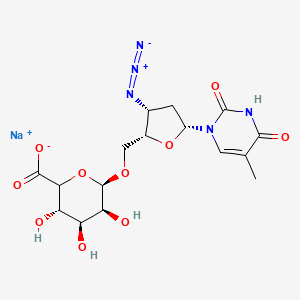

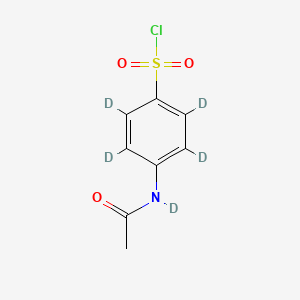

D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt (also known as D-threo-SPD) is an important compound in the fields of chemistry, biochemistry, and pharmacology. It is a derivative of the naturally occurring amino acid, l-proline, and is a key intermediate in the synthesis of many pharmaceuticals, peptides, and other biologically active molecules. D-threo-SPD is also used in the synthesis of a variety of other compounds such as amides, esters, and amines. In the lab, D-threo-SPD is used to catalyze a variety of reactions and is also a useful reagent for the synthesis of peptides.

Scientific Research Applications

Applications in Bioprocessing and Biochemical Production

D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol sodium salt is closely related to compounds involved in bioprocessing and biochemical production. For instance, 1,3-propanediol, a compound with structural similarities, is significant in the biotechnological industry for producing various chemicals. Techniques for the recovery and purification of such biologically produced diols, including 1,3-propanediol, have been extensively studied. These methods encompass evaporation, distillation, membrane filtration, and more, aiming at enhancing yield, purity, and reducing energy consumption in the production process (Xiu & Zeng, 2008).

In Catalysis and Chemical Conversion

The compound's relevance extends to catalysis, particularly in the hydrogenolysis of glycerol to 1,3-propanediol, an important chemical in the plastics and pharmaceutical industries. Research on heterogeneous catalysts for this conversion emphasizes the need for efficient processes that enhance market competitiveness. Metals like platinum and copper have been highlighted as promising catalysts due to their significant influence on activity and selectivity towards the desired product (da Silva Ruy et al., 2020).

Cancer Therapy Research

A structurally related compound, FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride), has been explored for its potential in cancer therapy. It exhibits antitumor efficacy in various cancer models, leveraging both sphingosine-1-phosphate receptor-dependent and independent mechanisms. This highlights a distinct therapeutic pathway compared to its immunosuppressive properties, suggesting a broader application spectrum in oncology (Zhang et al., 2013).

Exploration in Sulfonamide-Based Therapeutics

The sulfonamide group, integral to the compound , is pivotal in pharmaceuticals, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent patents have introduced novel sulfonamides with potential applications as antiglaucoma agents or antitumor agents, targeting specific isoforms. This underscores the ongoing innovation in sulfonamide-based therapeutics and their significant role in addressing diverse medical conditions (Carta, Scozzafava, & Supuran, 2012).

properties

IUPAC Name |

sodium;4-[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO6S.Na/c12-10(13)11(17)14-8(5-15)9(16)6-1-3-7(4-2-6)21(18,19)20;/h1-4,8-10,15-16H,5H2,(H,14,17)(H,18,19,20);/q;+1/p-1/t8-,9-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWZEJZHFNJQOE-VTLYIQCISA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2NNaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60849598 |

Source

|

| Record name | Sodium 4-[(1R,2R)-2-(2,2-dichloroacetamido)-1,3-dihydroxypropyl]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-threo-1-(4-Sulfonylphenyl)-2-dichloroacetylamino-1,3-propanediol Sodium Salt | |

CAS RN |

903508-30-5 |

Source

|

| Record name | Sodium 4-[(1R,2R)-2-(2,2-dichloroacetamido)-1,3-dihydroxypropyl]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)